The synthesis of 4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde can be achieved through various methods. One notable process involves the reaction of 4-fluorobenzaldehyde with a pyridine derivative under specific conditions to yield the target compound. The following steps outline a general approach to its synthesis:
The molecular structure of 4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde can be described using various structural representations:
O=Cc1ccc(cc1)OCCc1ccc(cn1)C1(C)OCCO1
InChI=1S/C18H19NO4/c1-18(22-10-11-23-18)15-4-5-16(19-12-15)8-9-21-17-6-2-14(13-20)3-7-17/h2-7,12-13H,8-11H2,1H3
The compound features:
4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde can participate in several chemical reactions due to its functional groups:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or altered pharmacological properties.
The mechanism of action for 4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-y]ethoxy]benzaldehyde largely depends on its interactions within biological systems:
Understanding these mechanisms is crucial for exploring therapeutic applications in drug development.
The physical and chemical properties of 4-[2-[5-(2-Methyl-1,3-dioxolan-2-y]ethoxy]benzaldehyde include:
These properties are essential for determining the suitability of the compound in various applications.
4-[2-[5-(2-Methyl-1,3-dioxolan-2-y]ethoxy]benzaldehyde has several scientific applications:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2